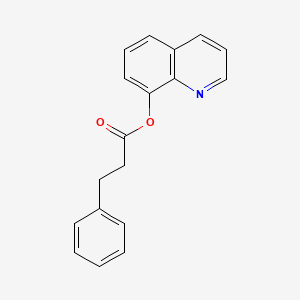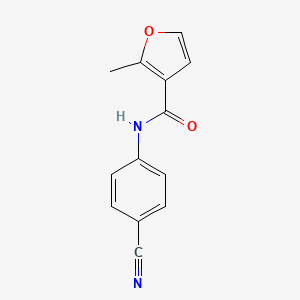
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C11H21N3, and it has a molecular weight of 195.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide typically involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This process can be catalyzed by various agents, including vitamin B1, which acts as a green catalyst . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher throughput. The use of metal-free and acid/base-free catalysis is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its ability to form stable complexes with various enzymes and proteins makes it particularly valuable in biochemical research .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(E)-N-(2-methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C13H21N3O/c1-9(2)8-14-13(17)7-6-12-10(3)15-16(5)11(12)4/h6-7,9H,8H2,1-5H3,(H,14,17)/b7-6+ |
InChI Key |
IOEMADUXCSKXKG-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


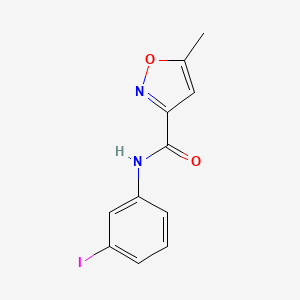
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

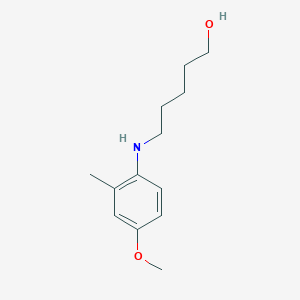
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
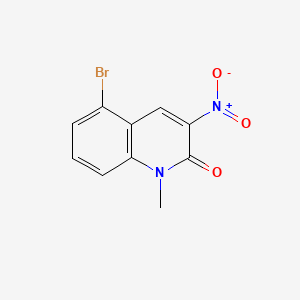

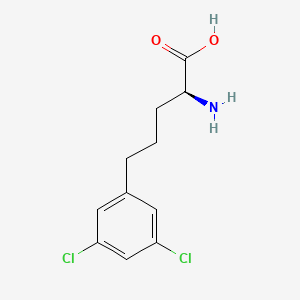
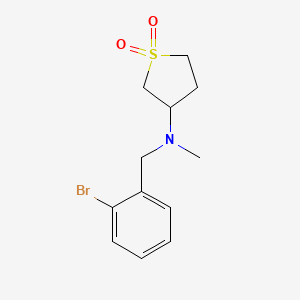
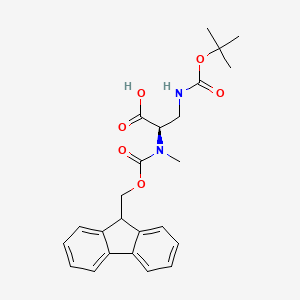
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
